molecular formula C10H20N2O B13189247 N-(2-aminoethyl)-2-cyclohexylacetamide

N-(2-aminoethyl)-2-cyclohexylacetamide

Cat. No.: B13189247
M. Wt: 184.28 g/mol
InChI Key: KJMNNPQKALZUCE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-cyclohexylacetamide: is an organic compound that features both an amino group and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-cyclohexylacetamide typically involves the reaction of 2-cyclohexylacetic acid with ethylenediamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)-2-cyclohexylacetamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-2-cyclohexylacetamide is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a ligand or a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclohexylacetamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-acrylamide
  • N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2-cyclohexylacetamide is unique due to its cyclohexylacetamide moiety, which imparts distinct hydrophobic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(2-aminoethyl)-2-cyclohexylacetamide

InChI

InChI=1S/C10H20N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13)

InChI Key

KJMNNPQKALZUCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NCCN

Origin of Product

United States

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